Home > Products > Screening Compounds P62384 > 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol
1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol -

1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol

Catalog Number: EVT-10955950
CAS Number:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified under the category of heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are nitrogen-containing bicyclic compounds that have been widely studied for their diverse biological activities. The specific structure of 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol suggests potential applications in drug development, particularly for therapeutic agents targeting various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol typically involves several steps, including the formation of the quinazoline ring and subsequent functionalization. One common method is the condensation reaction between 4-methoxybenzaldehyde and quinazolin-4-one derivatives under basic conditions.

Technical details include:

  • Reagents: 4-methoxybenzaldehyde, quinazolin-4-one, and a suitable base (such as sodium ethoxide).
  • Solvent: Ethanol or another polar solvent is often used to facilitate the reaction.
  • Conditions: The reaction may require heating under reflux to promote the formation of the desired product.

The synthesis can be monitored using techniques such as thin-layer chromatography to ensure the completion of the reaction and the purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol is C16H16N2O2. The compound features:

  • A quinazoline ring, which consists of two fused aromatic rings containing nitrogen atoms.
  • A methoxy group (-OCH3) attached to one of the phenyl rings.
  • An alcohol functional group (-OH) that contributes to its reactivity.

Crystallographic studies may reveal bond lengths and angles typical for such structures, confirming its stability and conformation.

Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol can participate in various chemical reactions due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group may be oxidized to a carbonyl compound under appropriate conditions.
  • Nucleophilic substitutions: The nitrogen atoms in the quinazoline ring can act as nucleophiles, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol is likely related to its interaction with biological targets such as enzymes or receptors. Quinazolines are known to inhibit various kinases, which play critical roles in cell signaling pathways.

Potential mechanisms include:

  • Inhibition of protein kinases, leading to altered cell proliferation or apoptosis.
  • Antioxidant activity, which may result from the presence of the methoxy group enhancing electron donation capabilities.

Further studies are needed to elucidate specific targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties of 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol include:

  • Molecular weight: Approximately 272.31 g/mol.
  • Melting point: Typically ranges from 150°C to 160°C, indicating solid-state stability.
  • Solubility: Soluble in polar solvents like ethanol; solubility in water may be limited due to hydrophobic characteristics from the aromatic rings.

These properties influence its behavior in biological systems and applications in drug formulation.

Applications

Scientific Uses

The potential applications of 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol are diverse:

  • Pharmaceutical Development: Its structure suggests possible use as an anti-cancer agent or in treatments for inflammatory diseases.
  • Biological Research: It serves as a tool compound for studying quinazoline derivatives' mechanisms and biological effects.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex heterocyclic compounds with desired pharmacological properties.
Introduction to Quinazoline-Based Therapeutics

Pharmacological Significance of Quinazoline Scaffolds in Oncology

Quinazoline derivatives represent a privileged scaffold in oncology drug development due to their versatile capacity to modulate key signaling pathways in cancer cells. These bicyclic nitrogen-containing heterocycles serve as structural cores in multiple clinically approved tyrosine kinase inhibitors, including gefitinib (EGFR inhibitor), erlotinib (EGFR), lapatinib (EGFR/HER2), and vandetanib (VEGFR/EGFR/RET) [1]. The pharmacological significance stems from the quinazoline ring’s ability to occupy the adenosine triphosphate (ATP)-binding pocket of kinase domains through critical hydrogen bonding interactions. Specifically, the N-1 and C-2 positions of quinazoline form hydrogen bonds with kinase hinge residues (e.g., Cys919 in VEGFR2), while substitutions at C-4, C-6, and C-7 positions enable steric optimization and hydrophobic interactions within adjacent enzyme pockets [5] [9].

The broad-spectrum antitumor efficacy of quinazoline-based drugs is evidenced by their clinical applications across non-small cell lung cancer (NSCLC), breast cancer, thyroid carcinoma, and glioblastoma. For instance, erlotinib extends survival in NSCLC patients with EGFR-activating mutations by competitively inhibiting tyrosine kinase autophosphorylation and downstream pro-survival pathways (Ras/Raf/MEK/ERK, PI3K/Akt) [1]. Similarly, vandetanib exhibits anti-angiogenic effects by blocking VEGFR2-mediated endothelial cell proliferation, a mechanism critical for disrupting tumor vasculature [5] [9]. Structural modifications to the quinazoline core—such as halogenation, alkoxy substitutions, or heterocyclic conjugations—further enhance potency, selectivity, and pharmacokinetic profiles, as summarized in Table 1.

Table 1: Clinically Approved Quinazoline-Based Anticancer Agents and Key Structural Features

Drug NameTarget KinasesQuinazoline SubstitutionsPrimary Indications
GefitinibEGFRC-6,7-Dimethoxy, C-4-anilinoNSCLC
ErlotinibEGFRC-6,7-Diethoxy, C-4-anilinoNSCLC, Pancreatic cancer
LapatinibEGFR, HER2C-6-Furanyl, C-4-anilinoHER2+ Breast cancer
VandetanibVEGFR2, EGFR, RETC-6,7-Dimethoxy, C-4-anilinoMedullary Thyroid cancer
AfatinibEGFR, HER2, HER4C-6-Acrylamide, C-4-anilinoNSCLC

Rationale for Hybrid Molecular Design: Methoxyphenyl-Ethanol-Quinazoline Conjugation

The design of 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol exemplifies a hybrid strategy integrating three pharmacophoric elements:

  • Quinazolin-4-yl Core: Serves as the hinge-binding motif for kinase inhibition (e.g., VEGFR2, EGFR). The electron-deficient N-3 and C-4 positions facilitate π-stacking and hydrogen bonding within ATP pockets [1] [9].
  • 4-Methoxyphenyl Moiety: Introduces steric bulk and lipophilicity to enhance penetration into hydrophobic kinase subdomains (e.g., allosteric pocket adjacent to the DFG motif). The methoxy group (–OCH₃) augments electron density on the phenyl ring, promoting van der Waals contacts and potentially improving metabolic stability [8] [9].
  • Ethanol Linker (–CH(OH)CH₃): A conformationally flexible spacer enabling optimal spatial orientation of the methoxyphenyl group. The hydroxyl group provides a hydrogen bond donor/acceptor site for interactions with conserved residues (e.g., Glu885, Asp1046 in VEGFR2) [5] [9].

This tripartite architecture aims to synergize multiple mechanisms:

  • Kinase Inhibition: Simultaneous engagement with hinge (quinazoline), gatekeeper (methoxyphenyl), and DFG (ethanol-OH) regions of kinases like VEGFR2 or EGFR [9].
  • Tubulin Polymerization Disruption: Methoxyphenyl derivatives mimic combretastatin A-4, interfering with microtubule dynamics [8].
  • Multi-Target Selectivity: Hybridization circumvents mono-target resistance by concurrently inhibiting parallel oncogenic pathways [3].

Computational analyses predict enhanced binding affinity compared to non-hybrid quinazolines due to complementary surface matching with extended kinase subpockets [5] [9].

Target-Driven Drug Discovery: Protein Kinase and Tubulin Inhibition Landscapes

1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol targets two pivotal oncological hubs:

Protein Kinases

  • VEGFR2: A master regulator of tumor angiogenesis. Inhibitors occupy four domains: (i) hinge region (quinazoline H-bonding), (ii) hydrophobic pocket I (Val916), (iii) DFG motif (Glu885/Asp1046), and (iv) allosteric pocket (Phe1047). Molecular docking suggests the ethanol linker forms hydrogen bonds with Glu885, while the methoxyphenyl moiety inserts into the allosteric pocket, mimicking sorafenib’s diaryl urea [5] [9].
  • EGFR: Overexpressed in epithelial tumors. Quinazoline binds Met793 via N-1 and C-2, while the 4-methoxyphenyl group extends toward the ribose pocket, enhancing affinity [1] [3].
  • MET Kinase: Critical for invasive growth. The hybrid’s ethanol linker may interact with Asp1222 and Tyr1230 in the autoinhibitory loop, analogous to cabozantinib [6].

Table 2: Predicted Binding Interactions of 1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol with Key Kinases

Target KinaseKey Binding ResiduesInteraction TypeFunctional Consequence
VEGFR2Cys919 (hinge)H-bond (quinazoline N-1)ATP-competitive inhibition
Glu885 (DFG motif)H-bond (ethanol OH)Stabilization of inactive conformation
Phe1047 (allosteric pocket)π-π stacking (methoxyphenyl)Allosteric blockade
EGFRMet793 (hinge)H-bond (quinazoline C-2)Suppressed autophosphorylation
Thr854 (gatekeeper)Hydrophobic (methoxyphenyl)Enhanced selectivity
METAsp1222 (catalytic loop)H-bond (ethanol OH)Disrupted catalytic activity
Tyr1230 (activation loop)Van der Waals (quinazoline C-7)Reduced kinase activity

Tubulin Polymerization

The 4-methoxyphenyl group enables colchicine-like binding at the tubulin β-subunit’s interface, disrupting microtubule assembly. This dual kinase/tubulin targeting may overcome resistance mechanisms in proliferating cells [6] [8].

Hybridization thus leverages polypharmacology to simultaneously impair angiogenesis, proliferative signaling, and mitotic machinery—cornerstones of malignancy progression. Empirical validation of these predictive models remains essential to confirm mechanistic potency.

Properties

Product Name

1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol

IUPAC Name

1-(4-methoxyphenyl)-1-quinazolin-4-ylethanol

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-17(20,12-7-9-13(21-2)10-8-12)16-14-5-3-4-6-15(14)18-11-19-16/h3-11,20H,1-2H3

InChI Key

WGDUWVWCDNCAOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C2=NC=NC3=CC=CC=C32)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.